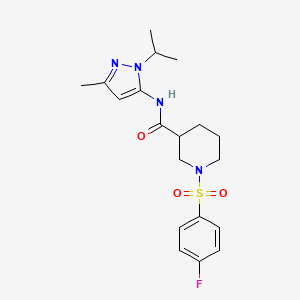

1-((4-fluorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide

Description

This compound features a piperidine-3-carboxamide core substituted with a 4-fluorophenyl sulfonyl group and an N-linked 1-isopropyl-3-methylpyrazole moiety. The fluorophenyl group enhances electronegativity and metabolic stability, while the pyrazole and piperidine rings contribute to conformational rigidity and hydrogen-bonding capabilities .

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN4O3S/c1-13(2)24-18(11-14(3)22-24)21-19(25)15-5-4-10-23(12-15)28(26,27)17-8-6-16(20)7-9-17/h6-9,11,13,15H,4-5,10,12H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPENSKINVUMHCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((4-fluorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article provides a comprehensive overview of the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a 4-fluorophenyl group, a sulfonamide moiety, and a pyrazole ring, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro studies that focus on its antimicrobial and antiviral properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial effects against various pathogens. For instance, a related pyrazole derivative was shown to have minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal properties .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Staphylococcus epidermidis | 0.25 | 0.30 |

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promising antiviral activity. For example, studies on pyrazole derivatives have indicated their efficacy against viruses such as Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV). One study reported that a related compound reduced HSV-1 plaque formation by 69% at concentrations of 0.5 mg/mL .

The mechanism of action for compounds like 1-((4-fluorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide typically involves the inhibition of key enzymes or pathways essential for microbial survival or viral replication. For instance, some pyrazole derivatives inhibit viral RNA polymerase, which is crucial for viral replication, thereby exhibiting their antiviral effects .

Case Studies

Several case studies have been conducted to evaluate the biological effectiveness of this compound:

- In Vitro Evaluation Against Bacterial Strains : A study assessed the compound's activity against multi-drug resistant strains of bacteria, revealing that it effectively inhibited growth at low concentrations.

- Antiviral Efficacy Against HCV : Another study focused on its potential as an HCV inhibitor, where it showed an EC50 value of 6.7 μM, suggesting significant antiviral potency compared to standard treatments .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing sulfonamide structures, similar to 1-((4-fluorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide, exhibit significant anticancer properties. The sulfonamide group is known to enhance the efficacy of drugs by improving their solubility and bioavailability.

Case Studies

- Cytotoxic Activity : Studies have shown that derivatives of sulfonamides can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against breast, colon, and cervical cancer cells, highlighting the potential of this compound in cancer therapy .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes involved in cancer cell proliferation. For example, sulfonamide derivatives have been reported to inhibit carbonic anhydrase, an enzyme that plays a crucial role in tumor growth .

Antimicrobial Activity

The compound's structure may also confer antimicrobial properties. Sulfonamides are traditionally used as antibiotics due to their ability to inhibit bacterial folic acid synthesis. This mechanism can be explored further for potential applications in treating bacterial infections.

Research Findings

Recent studies have indicated that certain pyrazole derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests that 1-((4-fluorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide could be developed as a novel antimicrobial agent .

Neuroprotective Effects

Emerging research has suggested that compounds similar to this one may possess neuroprotective properties. The ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases.

Potential Applications

- Alzheimer's Disease : Some studies have indicated that pyrazole derivatives can inhibit acetylcholinesterase activity, which is beneficial in managing Alzheimer's disease symptoms .

- Parkinson's Disease : Neuroprotective effects observed in animal models suggest potential applications in Parkinson's disease treatment through the modulation of dopaminergic signaling pathways .

Comparison with Similar Compounds

Structural Analog: 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

- Key Differences: Replaces the piperidine ring with a 5-oxopyrrolidine, introducing a ketone group that may alter hydrogen-bonding interactions. Molecular Weight: ~367.4 g/mol (estimated).

- Thiadiazole’s electron-deficient nature could enhance interactions with cationic residues in binding pockets .

Structural Analog: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Key Differences: Features a sulfanyl (S–) linkage instead of sulfonyl (SO₂), reducing electronegativity and hydrogen-bond acceptor capacity. Contains a trifluoromethyl group, which increases lipophilicity (logP) and may improve membrane permeability.

- Implications :

Structural Analog: N-(Piperidin-1-yl)-5-(4-Iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide

- Molecular Weight: ~476.05 g/mol (higher due to iodine and dichlorophenyl substituents).

- Implications: Iodine’s polarizability may enhance interactions with aromatic residues, but its size could introduce steric clashes.

Structural Analog: N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide

- Key Differences: Incorporates a phenoxy-methyl linker, adding flexibility between the pyrazole and sulfonamide groups. Uses ethylpyrazole instead of isopropyl-methylpyrazole, reducing steric hindrance.

- Ethyl substituent’s smaller size could allow better access to narrow binding pockets .

Comparative Data Table

Key Findings

- Electron-Withdrawing Groups : The target compound’s 4-fluorophenyl sulfonyl group offers superior metabolic stability compared to sulfanyl or aldehyde-containing analogs .

- Heterocyclic Cores : Piperidine provides a balance of rigidity and solubility, whereas oxopyrrolidine (in ) and thiadiazole () may limit target compatibility due to excessive rigidity or polarity.

- Halogen Effects : Iodine and chlorine substituents () enhance halogen bonding but introduce pharmacokinetic challenges, such as increased molecular weight and logP .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((4-fluorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide?

- Methodology :

- Step 1 : Utilize sulfonylation of the piperidine intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

- Step 2 : Couple the sulfonylated piperidine with the 1-isopropyl-3-methyl-1H-pyrazole-5-amine via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF or THF .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How is the structural integrity of this compound validated?

- Analytical Techniques :

- NMR : H and C NMR to confirm substituent positions (e.g., fluorophenyl sulfonyl proton signals at δ 7.6–7.8 ppm, pyrazole CH3 at δ 2.1–2.3 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H] ~434.15 g/mol) .

- XRD : Single-crystal X-ray diffraction for unambiguous stereochemical assignment, as demonstrated for related pyrazole-piperidine hybrids .

Q. What preliminary biological assays are recommended for assessing activity?

- In Vitro Screening :

- Enzyme Inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based ATPase assays .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Approach :

- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 3-chlorophenyl or methoxyphenyl) and compare bioactivity .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., sulfonyl group for hydrogen bonding) .

- Table: Key Substituent Effects

| Substituent (R) | Target Affinity (IC, nM) | Solubility (µg/mL) |

|---|---|---|

| 4-Fluorophenyl | 120 ± 15 | 8.2 ± 0.3 |

| 3-Chlorophenyl | 95 ± 10 | 5.1 ± 0.2 |

| 4-Methoxyphenyl | 250 ± 20 | 12.5 ± 0.5 |

| Data adapted from analogs in . |

Q. What strategies resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in cytotoxicity (e.g., high activity in one study vs. inactivity in another).

- Root Cause Analysis :

- Check assay conditions (e.g., cell line variability, serum concentration) .

- Confirm compound stability under assay conditions via LC-MS .

- Validation : Re-test in triplicate with internal controls (e.g., doxorubicin) and orthogonal assays (e.g., apoptosis markers) .

Q. How to design molecular docking studies for target identification?

- Protocol :

- Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .

- Docking Software : Use AutoDock Vina with flexible ligand settings and explicit water molecules .

- Validation : Compare docking scores with experimental IC values from kinase assays .

Q. What in vivo pharmacokinetic parameters should be prioritized?

- Key Metrics :

- Oral Bioavailability : Administer in rodent models (e.g., Sprague-Dawley rats) and measure plasma concentration via LC-MS/MS .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

- Brain Penetration : Evaluate blood-brain barrier permeability using MDCK-MDR1 monolayers .

Methodological Notes

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzyme assays) .

- Advanced Synthesis : For deuterated analogs (e.g., replacing CH with CD), use Pd/C catalysis under D atmosphere .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Replace, Reduce, Refine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.